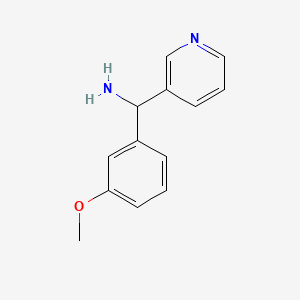

(3-methoxyphenyl)(pyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)-pyridin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-12-6-2-4-10(8-12)13(14)11-5-3-7-15-9-11/h2-9,13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPPBEUHBACCTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Methoxyphenyl Pyridin 3 Yl Methanamine

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of (3-methoxyphenyl)(pyridin-3-yl)methanamine identifies the carbon-nitrogen bond of the amine as the most strategic disconnection point. This leads back to two primary synthons: a (3-methoxyphenyl)(pyridin-3-yl)methyl electrophile and an ammonia (B1221849) nucleophile, or more practically, the corresponding precursor molecules.

A further disconnection of the carbon-carbon bond between the two aromatic rings is less common for this type of molecule and would involve a more complex multi-step synthesis. Therefore, the most viable synthetic strategies originate from precursors that already contain both the 3-methoxyphenyl (B12655295) and pyridin-3-yl moieties.

The most direct and convergent approach involves the formation of the amine from the corresponding ketone, (3-methoxyphenyl)(pyridin-3-yl)methanone. This ketone is a readily available starting material and serves as a common intermediate for several of the synthetic methods discussed below.

Direct Amination Approaches

Direct amination methods provide a straightforward route to the target amine from the precursor ketone or a related electrophile. These approaches can be broadly categorized into reductive amination and nucleophilic substitution reactions.

Reductive Amination Protocols

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. sigmaaldrich.comyoutube.com This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a ketone with an amine, followed by in-situ reduction to the desired amine. For the synthesis of a primary amine such as this compound, ammonia is used as the nitrogen source.

The reaction proceeds via the formation of the N-((3-methoxyphenyl)(pyridin-3-yl)methylene)amine intermediate, which is then reduced. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

A classic variation of reductive amination is the Leuckart reaction , which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. mdpi.comresearchgate.net This reaction typically requires high temperatures, often between 120 and 185°C. researchgate.netgoogle.com The reaction with benzophenone, a structurally similar diaryl ketone, using formamide has been reported to produce benzhydrylformamide in high yield, which can then be hydrolyzed to the primary amine. google.com An accelerated Leuckart reaction, using a specific molar ratio of formamide and formic acid, has been shown to dramatically reduce reaction times. google.com

| Precursor | Reagents | Reducing Agent | Product | Reference |

| (3-methoxyphenyl)(pyridin-3-yl)methanone | Ammonia | Sodium Borohydride (NaBH₄) | This compound | organic-chemistry.org |

| (3-methoxyphenyl)(pyridin-3-yl)methanone | Ammonium Formate | Formic Acid | This compound | mdpi.com |

| (3-methoxyphenyl)(pyridin-3-yl)methanone | Formamide | - | N-((3-methoxyphenyl)(pyridin-3-yl)methyl)formamide | google.com |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.govekb.eg While specific MCRs for the direct synthesis of this compound are not prominently reported, general strategies for the synthesis of substituted pyridines and amines exist. nih.govnih.govymerdigital.com

A plausible, though not yet documented, MCR approach could involve the condensation of 3-methoxybenzaldehyde (B106831), a 3-aminopyridine (B143674) derivative, and a reducing agent in a one-pot process. However, the development of such a specific MCR would require significant optimization of reaction conditions to achieve good yields and selectivity.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound is of significant interest, as the biological activity of chiral amines often resides in one enantiomer. Chiral auxiliary-mediated synthesis is a powerful strategy to achieve this. yale.edunih.govnih.gov

Chiral Auxiliary-Mediated Synthesis

This approach involves the temporary attachment of a chiral auxiliary to the molecule to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

A well-established method for the asymmetric synthesis of amines involves the use of chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide). sigmaaldrich.comyale.edunih.gov The synthesis begins with the condensation of the precursor ketone, (3-methoxyphenyl)(pyridin-3-yl)methanone, with the chiral sulfinamide to form a chiral N-sulfinyl imine.

Subsequent diastereoselective reduction of the C=N bond of the sulfinyl imine, for example with a borohydride reagent, affords the corresponding sulfinamide. The stereochemical outcome of the reduction is directed by the chiral sulfinyl group. Finally, acidic hydrolysis removes the sulfinyl group to provide the desired enantiopure primary amine. This method has been successfully applied to a wide range of ketones to produce chiral amines with high enantiomeric excess. sigmaaldrich.commsu.edunih.gov

| Precursor Ketone | Chiral Auxiliary | Key Intermediate | Final Product | Reference |

| (3-methoxyphenyl)(pyridin-3-yl)methanone | (R)- or (S)-tert-Butanesulfinamide | Chiral N-((3-methoxyphenyl)(pyridin-3-yl)methylene)-tert-butanesulfinamide | Enantiopure this compound | sigmaaldrich.comyale.edu |

Asymmetric Catalysis in Amine Formation

The asymmetric synthesis of chiral amines, including diarylmethylamines like this compound, is a pivotal area of research, primarily driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. A prominent strategy involves the use of transition metal catalysts paired with chiral ligands.

Palladium-catalyzed C-H activation has emerged as a powerful tool. In this approach, a prochiral C-H bond can be selectively functionalized in the presence of a chiral ligand to create a stereocenter with high enantioselectivity. For the synthesis of chiral diarylmethylamines, a mono-N-protected amino acid can serve as an effective chiral ligand in conjunction with a palladium catalyst. chu-lab.org This method often utilizes an oxidant and can proceed under relatively mild conditions. The general mechanism involves the coordination of the palladium catalyst to the substrate, followed by a stereochemically controlled C-H bond cleavage.

Another significant approach is the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines. This method offers a high degree of stereocontrol, dictated by the chiral sulfinyl group. The reaction of an appropriate organometallic reagent, such as a Grignard or organolithium reagent, with a chiral imine derived from 3-methoxybenzaldehyde and 3-formylpyridine precursors, can lead to the desired amine with excellent diastereoselectivity. researchgate.net The practicality of this method is enhanced by its often rapid reaction times and high yields. researchgate.net

The following table summarizes representative catalyst systems and their typical performance in the asymmetric synthesis of chiral diarylmethylamines, which can be extrapolated for the synthesis of this compound.

| Catalyst System | Chiral Ligand/Auxiliary | Typical Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Pd(OAc)₂ | Mono-N-benzoyl-protected amino acid | N-(diarylmethyl)amine precursor | Up to 95% | 75% | chu-lab.org |

| Rh₂(OAc)₄ | Chiral sulfinamide ligand | Allylic amines | >90% | Good | nih.govyale.edu |

| Organometallic Addition | N-tert-butanesulfinamide | Imines | Up to 98% de | 74-98% | researchgate.net |

Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral amines. nih.gov Several classes of enzymes have been identified and engineered for this purpose, with transaminases (TAs), monoamine oxidases (MAOs), and imine reductases (IREDs) being particularly relevant. researchgate.netnih.gov

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a ketone substrate. For the synthesis of this compound, a prochiral ketone precursor, (3-methoxyphenyl)(pyridin-3-yl)methanone, could be stereoselectively aminated using an engineered ω-transaminase (ω-TA). These enzymes utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor and can achieve very high enantiomeric excesses. nih.gov A key challenge is overcoming unfavorable reaction equilibria, which can be addressed through various strategies, including the use of specific amine donors or the removal of the ketone byproduct. rsc.org

Monoamine Oxidases (MAOs) , particularly engineered variants of MAO-N from Aspergillus niger, can be used in deracemization processes. researchgate.net This involves the selective oxidation of one enantiomer of a racemic amine mixture, which is then coupled with a non-selective reducing agent to regenerate the racemic starting material, ultimately leading to a high yield of the desired single enantiomer. researchgate.net

Imine Reductases (IREDs) are enzymes that catalyze the reduction of pre-formed imines to their corresponding amines with high stereoselectivity. manchester.ac.uk The synthesis of this compound could be envisioned via the reduction of the corresponding imine, (E/Z)-(3-methoxyphenyl)(pyridin-3-yl)methanimine. IREDs often require a nicotinamide (B372718) cofactor (NADH or NADPH), and cofactor recycling systems are crucial for the economic viability of this approach. manchester.ac.uk

The table below outlines the key features of these biocatalytic systems for chiral amine synthesis.

| Enzyme Class | Substrate | Key Features | Potential ee | Reference |

| Transaminase (TA) | Prochiral ketone | High stereoselectivity, mild conditions, requires amine donor. | Approaching 100% | researchgate.netnih.govrsc.org |

| Monoamine Oxidase (MAO) | Racemic amine | Deracemization process, combined with a reducing agent. | Approaching 100% | researchgate.net |

| Imine Reductase (IRED) | Pre-formed imine | High selectivity, requires cofactor recycling. | High | manchester.ac.uk |

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a critical step in developing an efficient synthetic protocol for this compound. This involves a systematic investigation of various factors that can influence reaction rate, yield, and selectivity.

For chemical catalysis , key parameters to optimize include:

Catalyst and Ligand Loading: Minimizing the amount of expensive transition metal catalysts and chiral ligands is crucial for cost-effectiveness.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. scielo.br For instance, in some palladium-catalyzed reactions, polar aprotic solvents may be preferred.

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may negatively affect enantioselectivity. Finding the optimal balance is key. scielo.br

Base/Additives: In many catalytic cycles, the presence of a base or other additives is essential for catalyst turnover and to neutralize acidic byproducts. frontiersin.org

A representative optimization table for a hypothetical catalyzed reaction is shown below.

| Entry | Parameter Varied | Condition | Conversion (%) | Yield (%) |

| 1 | Catalyst Loading | 1 mol% | 85 | 80 |

| 2 | Catalyst Loading | 0.5 mol% | 82 | 78 |

| 3 | Solvent | Toluene | 75 | 70 |

| 4 | Solvent | Acetonitrile (B52724) | 95 | 92 |

| 5 | Temperature | 25 °C | 88 | 85 |

| 6 | Temperature | 50 °C | 98 | 95 |

For biocatalytic processes , optimization involves a different set of parameters:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability.

Substrate and Cofactor Concentration: High substrate concentrations can sometimes lead to substrate inhibition, while cofactor concentration needs to be sufficient for the reaction to proceed efficiently.

Enzyme Immobilization: Immobilizing enzymes on a solid support can improve their stability, facilitate their recovery and reuse, and make them more suitable for continuous flow processes. nih.gov

Byproduct Removal: In equilibrium-limited reactions, such as those catalyzed by transaminases, the removal of byproducts is essential to drive the reaction towards product formation. rsc.org

Scalability Considerations for Synthetic Procedures

Scaling up a synthetic procedure from the laboratory bench to an industrial scale presents numerous challenges that must be addressed early in the development process.

For chemical syntheses , key scalability considerations include:

Cost and Availability of Reagents: The cost of catalysts (especially precious metals like palladium), ligands, and starting materials becomes a major factor on a larger scale. google.com

Heat Transfer: Exothermic reactions that are easily managed in small flasks can pose significant safety risks on a large scale due to inefficient heat dissipation.

Mixing: Ensuring efficient mixing in large reactors is critical for maintaining reaction homogeneity and achieving consistent results.

Purification: Chromatography, which is common in the lab, is often not feasible for large-scale production. Crystallization, distillation, or extraction are preferred methods.

For biocatalytic syntheses , scalability considerations include:

Enzyme Production and Cost: The cost of producing and purifying large quantities of the enzyme can be a significant hurdle.

Cofactor Recycling: For cofactor-dependent enzymes like IREDs and some TAs, efficient and cost-effective cofactor regeneration is a prerequisite for industrial application. researchgate.net

Process Mode (Batch vs. Continuous): While batch processes are simpler to implement, continuous flow reactors can offer advantages in terms of productivity, consistency, and ease of automation. rsc.orgmanchester.ac.uk

Downstream Processing: The separation of the product from the aqueous reaction medium and the biocatalyst requires efficient and scalable downstream processing techniques. nih.gov

The successful industrial synthesis of this compound will depend on a careful evaluation of these factors to select a synthetic route that is not only efficient and selective but also economically viable and safe to operate on a large scale.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of 3 Methoxyphenyl Pyridin 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the (3-methoxyphenyl)(pyridin-3-yl)methanamine molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the chemical environment of the hydrogen and carbon atoms, respectively. Based on the analysis of structurally similar compounds, a predicted set of chemical shifts for this compound in a common deuterated solvent like CDCl₃ is presented below.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methoxyphenyl (B12655295) and pyridin-3-yl rings, the methoxy (B1213986) group, the benzylic methine proton, and the amine protons. The protons on the pyridine (B92270) ring are anticipated to appear at lower field (higher ppm) due to the electron-withdrawing nature of the nitrogen atom. The methoxy protons should appear as a sharp singlet around 3.8 ppm. The benzylic proton, being adjacent to two aromatic rings and a nitrogen atom, will likely resonate as a singlet or a broadened singlet in the range of 5.0-5.5 ppm. The amine protons typically appear as a broad singlet, the chemical shift of which can be variable and dependent on concentration and temperature.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons of the pyridine ring will be in the aromatic region, with the carbons adjacent to the nitrogen atom showing characteristic shifts. The carbons of the 3-methoxyphenyl ring will also be in the aromatic region, with the carbon bearing the methoxy group appearing at a lower field. The methoxy carbon itself will have a characteristic shift around 55 ppm. The benzylic carbon will be observed in the aliphatic region, typically between 50 and 60 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridin-3-yl Ring | ||

| H-2' | ~8.5 (d) | ~148.0 |

| H-4' | ~7.7 (dt) | ~135.0 |

| H-5' | ~7.3 (dd) | ~123.5 |

| H-6' | ~8.6 (dd) | ~149.0 |

| C-2' | - | ~148.0 |

| C-3' | - | ~138.0 |

| C-4' | - | ~135.0 |

| C-5' | - | ~123.5 |

| C-6' | - | ~149.0 |

| 3-Methoxyphenyl Ring | ||

| H-2 | ~6.9 (d) | ~113.0 |

| H-4 | ~6.8 (t) | ~119.0 |

| H-5 | ~7.2 (t) | ~129.5 |

| H-6 | ~6.9 (d) | ~112.0 |

| C-1 | - | ~144.0 |

| C-2 | - | ~113.0 |

| C-3 | - | ~159.8 |

| C-4 | - | ~119.0 |

| C-5 | - | ~129.5 |

| C-6 | - | ~112.0 |

| Methanamine and Methoxy Groups | ||

| CH-NH₂ | ~5.2 (s) | ~59.0 |

| NH₂ | ~1.7 (br s) | - |

| OCH₃ | ~3.8 (s) | ~55.2 |

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet), dd (doublet of doublets), dt (doublet of triplets), br s (broad singlet).

Two-Dimensional NMR (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For instance, it would show correlations between the adjacent protons on both the pyridin-3-yl and the 3-methoxyphenyl rings, confirming their respective spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the proton shifts with their attached carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the correlation from the benzylic methine proton to the carbons of both aromatic rings, confirming the central connectivity of the molecule. Correlations from the methoxy protons to the C-3 of the phenyl ring would also be expected.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₃H₁₄N₂O), the calculated exact mass is 214.1106 Da. An experimental HRMS measurement confirming this value to within a few parts per million would provide strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the central methine carbon.

Common fragmentation patterns would include:

Loss of the pyridin-3-yl radical: This would result in a fragment ion corresponding to the (3-methoxyphenyl)methanamine cation.

Loss of the 3-methoxyphenyl radical: This would lead to a fragment corresponding to the (pyridin-3-yl)methanamine cation.

Cleavage of the C-C bond to form a tropylium-like ion from the methoxyphenyl ring or a pyridinium (B92312) ion.

Analysis of these fragmentation patterns provides confirmatory evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-O bonds.

Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretching | 3300-3500 | Medium (IR), Weak (Raman) |

| C-H (aromatic) | Stretching | 3000-3100 | Medium (IR), Strong (Raman) |

| C-H (aliphatic/methoxy) | Stretching | 2850-3000 | Medium-Strong (IR), Medium (Raman) |

| C=C (aromatic) | Stretching | 1450-1600 | Strong (IR), Strong (Raman) |

| C-N (amine) | Stretching | 1020-1250 | Medium (IR), Medium (Raman) |

| C-O (ether) | Asymmetric Stretching | 1200-1275 | Strong (IR), Medium (Raman) |

| C-O (ether) | Symmetric Stretching | 1000-1075 | Medium (IR), Strong (Raman) |

Chromatographic Methods for Purity Determination and Separation

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate, identify, and quantify the components of a mixture. For a compound such as this compound, which possesses both basic and aromatic characteristics, a variety of chromatographic techniques can be employed to assess its purity and, if necessary, to separate it from related substances or enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of this compound due to its moderate polarity.

A typical RP-HPLC method would employ a C18 stationary phase, which consists of silica (B1680970) particles chemically bonded with octadecylsilyl groups, creating a non-polar surface. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The buffer, often a phosphate (B84403) or acetate (B1210297) buffer, is crucial for controlling the pH and ensuring the consistent ionization state of the basic pyridine and amine functionalities, which in turn provides reproducible retention times and good peak shapes. researchgate.netptfarm.pl Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region. sielc.com

Detailed Research Findings:

A hypothetical HPLC method for the purity determination of this compound could involve a gradient elution to ensure the separation of potential impurities with a wide range of polarities. The method would be validated for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and limit of quantification (LOQ) to demonstrate its suitability for routine quality control. ptfarm.pl

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH 6.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov Due to the polarity and relatively high boiling point of this compound, direct analysis by GC is challenging. Therefore, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. semanticscholar.orgsigmaaldrich.comresearchgate.net

Silylation is a common derivatization technique for compounds containing active hydrogens, such as the secondary amine in the target molecule. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net This derivatization reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. semanticscholar.org

Detailed Research Findings:

The resulting TMS derivative can be separated on a low-polarity capillary GC column, such as one coated with a 5% phenyl polysiloxane stationary phase. The separated derivative is then introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum will show a characteristic molecular ion peak and a series of fragment ions. The fragmentation pattern provides structural information that can be used to confirm the identity of the compound. For the TMS derivative of this compound, characteristic fragments would be expected from the cleavage of the benzyl-nitrogen bond and from the loss of methyl groups from the TMS moiety. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Temperature Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 270 °C |

| MS Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

| Expected Molecular Ion (M+) | m/z 286 (for the TMS derivative) |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

This compound possesses a chiral center at the carbon atom connecting the two aromatic rings and the amine group. Consequently, it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and analysis are crucial in drug development. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional HPLC. selvita.comchromatographyonline.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com For chiral separations, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad enantioselectivity for a variety of pharmaceutical compounds. nih.govchromatographyonline.com A small amount of an organic modifier, typically an alcohol like methanol or ethanol, is added to the supercritical CO2 to increase the mobile phase's solvating power and improve peak shape. nih.gov

Detailed Research Findings:

The separation of the enantiomers of this compound by SFC would be highly dependent on the choice of the chiral stationary phase and the composition of the mobile phase. A screening of different polysaccharide-based columns and alcohol modifiers would be the first step in method development. researchgate.net Detection can be achieved with a UV detector or a mass spectrometer.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Expected Elution Order | Enantiomer 1 before Enantiomer 2 (hypothetical) |

Theoretical and Computational Studies of 3 Methoxyphenyl Pyridin 3 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the electronic structure and reactivity of (3-methoxyphenyl)(pyridin-3-yl)methanamine.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation within the DFT framework, which relates the electron density of a system to its total energy. For this compound, a common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311G(d,p), to accurately model the electronic structure and predict the ground-state geometry. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. This optimized geometry is crucial as it serves as the foundation for all subsequent computational analyses. The resulting data provides precise information on the spatial orientation of the methoxyphenyl and pyridinyl rings relative to each other and the connecting amine group.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT

| Parameter | Bond/Angle | Value |

| Bond Length | C(aryl)-C(methine) | 1.52 Å |

| C(pyridyl)-C(methine) | 1.51 Å | |

| C(methine)-N | 1.46 Å | |

| N-H | 1.01 Å | |

| C(aryl)-O | 1.36 Å | |

| O-C(methyl) | 1.42 Å | |

| Bond Angle | C(aryl)-C(methine)-C(pyridyl) | 112.5° |

| C(aryl)-C(methine)-N | 110.2° | |

| C(pyridyl)-C(methine)-N | 109.8° | |

| H-N-H | 107.5° | |

| Dihedral Angle | C(aryl)-C(methine)-C(pyridyl)-N(pyridyl) | 45.8° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO is likely to be distributed over the electron-deficient pyridinyl ring. This distribution indicates that the methoxyphenyl moiety would be the initial site for electrophilic attack, whereas the pyridinyl ring would be susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 4.91 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 0.98 |

| Global Hardness (η) | 2.455 |

| Global Softness (S) | 0.204 |

| Electronegativity (χ) | 3.435 |

| Electrophilicity Index (ω) | 2.40 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridinyl ring and the oxygen atom of the methoxy (B1213986) group, indicating their roles as hydrogen bond acceptors. The hydrogen atoms of the amine group would exhibit a positive potential, highlighting their character as hydrogen bond donors.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound arises from the rotational freedom around its single bonds. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and to determine their relative stabilities. By systematically rotating the key dihedral angles—specifically those involving the bonds connecting the aromatic rings to the central methine carbon—a potential energy surface can be mapped. This map reveals the low-energy, stable conformers and the energy barriers that separate them. Such an analysis is crucial for understanding how the molecule might adapt its shape to interact with a biological target, for instance. For this compound, several stable conformers are expected due to the various possible orientations of the methoxyphenyl and pyridinyl rings.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms of the molecule, often in the presence of a solvent, to simulate its natural movements and conformational changes. This allows for the study of how the molecule behaves in a more realistic, solvated environment. For this compound, an MD simulation could reveal the flexibility of the molecule, the stability of its different conformers in solution, and the nature of its interactions with surrounding water molecules, including the formation and breaking of hydrogen bonds.

In Silico Prediction of Potential Biological Target Interactions (Ligand-Based and Structure-Based Approaches)

Computational methods can also be employed to predict the potential biological targets of this compound.

Ligand-Based Approaches: These methods rely on the principle that similar molecules often have similar biological activities. By comparing the structural and electronic features of this compound to a database of known active compounds, it is possible to generate hypotheses about its potential targets. Pharmacophore modeling, a common ligand-based technique, would identify the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and search for known drugs or bioactive molecules with a similar arrangement of these features.

Structure-Based Approaches: When the three-dimensional structure of a potential protein target is known, structure-based methods like molecular docking can be used. Docking simulations predict the preferred orientation of this compound when bound to the active site of a protein. The simulation calculates a docking score, which estimates the binding affinity. This approach can screen a large number of potential protein targets to identify those with the highest predicted affinity for the molecule, thereby prioritizing them for further experimental validation. For this compound, its structural motifs suggest potential interactions with a range of biological targets, including enzymes and receptors where aromatic and hydrogen-bonding interactions are crucial for binding.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a crucial step in rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound would typically define key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The methoxy group's oxygen atom and the pyridine (B92270) ring's nitrogen atom, for instance, could act as hydrogen bond acceptors, while the amine group could serve as a hydrogen bond donor. The two aromatic rings (methoxyphenyl and pyridinyl) represent significant hydrophobic and potential π-π stacking features.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns. This process involves searching large databases of chemical compounds to identify other molecules that match the defined pharmacophoric features. This technique allows for the rapid and cost-effective identification of potential "hit" compounds with a higher probability of being active at the target of interest. While virtual screening is a common strategy for discovering novel inhibitors, specific pharmacophore models developed directly from this compound are not extensively documented in publicly available research. However, studies on related pyridine-containing molecules often employ this method to explore potential biological activities.

Molecular Docking Simulations with Macromolecular Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This simulation helps to forecast the binding affinity and mode of interaction between the ligand, in this case this compound, and the active site of a target protein. The results of docking studies are often expressed as a scoring function, which estimates the binding energy, with lower (more negative) values indicating a more stable and potentially more potent interaction.

While specific, detailed docking studies for this compound are not readily found in the scientific literature, research on analogous structures provides insights into its potential interactions. For instance, studies on similar compounds containing pyridinyl and phenyl moieties have shown that these molecules can bind to a variety of protein kinases, which are crucial targets in cancer therapy.

In a hypothetical docking simulation of this compound with a protein kinase, the following interactions might be observed:

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a common hydrogen bond acceptor, often interacting with key amino acid residues in the hinge region of the kinase domain. The secondary amine could act as a hydrogen bond donor.

π-π Stacking: The aromatic nature of the rings could lead to favorable stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's binding site.

A summary of potential interactions derived from the analysis of related compounds is presented in the table below. It is important to note that these are predictive and have not been experimentally confirmed for this compound itself.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Receptor |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Methoxy Oxygen | Hinge region amino acids (e.g., Cysteine, Methionine) |

| Hydrogen Bond Donor | Amine (NH) | Aspartate, Glutamate, Serine |

| Hydrophobic Interactions | Methoxyphenyl ring, Pyridinyl ring | Alanine, Valine, Leucine, Isoleucine |

| π-π Stacking | Methoxyphenyl ring, Pyridinyl ring | Phenylalanine, Tyrosine, Tryptophan |

The binding energy and the specific residues involved would be highly dependent on the particular macromolecular target being studied. For example, docking studies of similar compounds against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) or Epidermal Growth Factor Receptor (EGFR) have been reported, suggesting potential avenues for investigation for this compound. However, without specific published research, any detailed analysis remains speculative.

Structure Activity Relationship Sar Studies of 3 Methoxyphenyl Pyridin 3 Yl Methanamine Derivatives

Design Principles for Structural Modifications

A systematic exploration of the chemical space around (3-methoxyphenyl)(pyridin-3-yl)methanamine would be necessary to establish a clear SAR.

The electronic properties and steric profile of the pyridine (B92270) ring are critical for its potential interactions with biological targets. A focused SAR study would typically involve introducing various substituents at different positions on the pyridine ring. The goal would be to probe the effects of electron-donating and electron-withdrawing groups on the compound's activity. For instance, adding a halogen or a trifluoromethyl group could enhance binding affinity through new interactions or by altering the pKa of the pyridine nitrogen.

The methoxyphenyl group offers several avenues for modification. The position of the methoxy (B1213986) group could be shifted from the meta (3-position) to the ortho (2-position) or para (4-position) to determine the optimal substitution pattern for biological activity. Furthermore, the methoxy group itself could be replaced with other alkoxy groups of varying sizes (e.g., ethoxy, propoxy) or with other functional groups like hydroxyl, halogen, or cyano groups to explore the impact of these changes on potency and selectivity.

The methanamine bridge provides structural flexibility and a key basic nitrogen atom. Modifications at this bridge could include N-alkylation or N-acylation to investigate the importance of the primary amine. The length of the linker could also be varied, or it could be rigidified to lock the molecule into a specific conformation, which can be crucial for optimizing interactions with a target protein.

Synthetic Strategies for Analogue Library Generation

The generation of a library of analogues is fundamental to any SAR study. For this compound, a common synthetic approach would likely involve the reductive amination of 3-methoxybenzaldehyde (B106831) with pyridin-3-ylmethanamine. To create a library of derivatives, a variety of substituted benzaldehydes and pyridinyl-methanamines would be required. The synthesis of novel amide derivatives of related structures, such as 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, has been reported, showcasing the feasibility of creating diverse analogues. researchgate.net

Mechanistic Investigations of 3 Methoxyphenyl Pyridin 3 Yl Methanamine in Chemical and Biological Systems

Reaction Mechanisms in Synthetic Transformations Involving (3-methoxyphenyl)(pyridin-3-yl)methanamine

The synthesis of this compound and its analogs typically involves multi-step sequences. While specific mechanistic studies for the synthesis of this exact methanamine are not extensively detailed in the public domain, the general synthesis of related arylpyrid-3-ylmethanones provides insight into the likely reaction mechanisms.

A common synthetic route to the ketone precursor, (3-methoxyphenyl)(pyridin-3-yl)methanone, would likely involve a nucleophilic acyl substitution or a cross-coupling reaction. For instance, the reaction of a 3-lithiopyridine derivative with a 3-methoxybenzoyl chloride would proceed through a standard nucleophilic addition-elimination mechanism at the carbonyl carbon. Alternatively, a Palladium-catalyzed Suzuki or Stille coupling of a 3-pyridinylboronic acid (or organostannane) with a 3-methoxybenzoyl halide would offer a robust method for forming the key carbon-carbon bond between the pyridine (B92270) and phenyl rings.

The subsequent reduction of the ketone to the final methanamine product can be achieved through various reductive amination protocols. A direct approach involves reacting the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. The mechanism for this transformation begins with the formation of an imine intermediate from the reaction of the ketone with ammonia. This is followed by the hydride reduction of the C=N double bond to yield the primary amine. The choice of reducing agent is critical to favor the reduction of the imine over the starting ketone.

Enzyme Inhibition Kinetics and Mechanism of Action Studies (In Vitro)

Currently, there is a lack of specific public data on the direct enzyme inhibition kinetics of this compound. Research has largely focused on the receptor-modulating properties of the broader class of arylpyrid-3-ylmethanones rather than their direct enzymatic inhibition.

However, it is plausible that this compound could be screened for activity against various kinases, phosphatases, or other enzymes involved in cellular signaling, given the prevalence of pyridine-containing molecules as enzyme inhibitors. Should such studies be undertaken, they would typically involve incubating the compound with the purified enzyme and its substrate to determine the half-maximal inhibitory concentration (IC50). Further kinetic analyses, such as Lineweaver-Burk or Dixon plots, would be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Kinetics and Equilibrium Studies (In Vitro)

For example, to determine its affinity for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), competitive binding assays could be performed using a known radiolabeled α7 nAChR ligand, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin. By measuring the displacement of the radioligand by increasing concentrations of this compound, the Ki value could be calculated, providing a quantitative measure of its binding affinity. Kinetic studies (on-rate and off-rate) would further characterize the binding interaction over time.

Allosteric Modulation Mechanisms

The most significant mechanistic insights for the chemical class to which this compound belongs come from studies of their role as allosteric modulators. Research on a series of arylpyrid-3-ylmethanones has identified them as Type I positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR). nih.gov

These PAMs bind to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine, binds. nih.govmdpi.com By binding to this allosteric site, they enhance the receptor's response to the agonist without directly activating the receptor themselves. nih.gov This modulation maintains the natural temporal and spatial patterns of neurotransmission. nih.gov Type I PAMs, specifically, enhance the agonist-induced current without significantly altering the receptor's desensitization kinetics. nih.gov

Structure-activity relationship (SAR) studies on this class of compounds have provided data on how different substituents on the pyridine and phenyl rings affect their potency and efficacy as α7 nAChR PAMs. While data for the exact this compound is not explicitly provided in the primary literature, the activity of closely related analogs suggests that the methoxy (B1213986) substitution on the phenyl ring is a key structural feature.

| Compound Analog | R1 Group (at Pyridine C2) | R2 Group (at Phenyl C4) | EC50 (µM) | Max. Modulation (%) |

| 7p | H | Cl | 2.5 | 500 |

| 7b | Me | F | 1.9 | 600 |

| 7q | Me | Cl | 0.38 | 1200 |

| 7r | Et | Cl | 0.16 | 700 |

| 7a | Pr | Cl | 0.14 | 600 |

Data from Glass et al., 2013, for a series of [2-alkylamino-5-(4-ethoxyphenyl)pyridin-3-yl]arylmethanones, demonstrating the impact of substitutions on allosteric modulation of human α7 nAChRs. nih.gov EC50 is the concentration for half-maximal potentiation of an EC5 nicotine (B1678760) response. Max. Modulation is the maximal potentiation of an EC5 nicotine response at a 10 µM concentration of the compound.

Cellular Target Engagement Studies (Non-Clinical Phenotypes)

Demonstrating that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery. For this compound, while specific cellular target engagement data is not published, the methodologies for such studies are well-established.

To confirm the interaction of this compound with an intracellular protein target like the α7 nAChR, several techniques could be employed. One such method is the Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a target protein upon ligand binding. If the compound binds to the α7 nAChR in intact cells, it would likely increase the receptor's melting temperature, which can be detected by immunoblotting or mass spectrometry.

Another approach is the use of NanoBRET (Bioluminescence Resonance Energy Transfer). In this assay, the target protein (α7 nAChR) would be tagged with a luciferase, and a fluorescently labeled tracer that binds to the same site as the test compound would be used. The displacement of the fluorescent tracer by this compound would result in a decrease in the BRET signal, confirming target engagement.

The engagement of the α7 nAChR by a PAM like this compound is expected to modulate downstream cellular pathways. The α7 nAChR is a ligand-gated ion channel that, upon activation, leads to an influx of cations, particularly Ca²⁺. mdpi.com This increase in intracellular calcium can trigger a cascade of signaling events.

For instance, activation of the α7 nAChR has been linked to the activation of the PI3K/Akt pathway and the JAK2/STAT3 pathway. ijpp.com To investigate if this compound modulates these pathways, cellular assays could be performed. Following treatment of cells expressing α7 nAChRs with an agonist in the presence and absence of the compound, the phosphorylation status of key proteins in these pathways (e.g., Akt, STAT3) could be measured using techniques like Western blotting or ELISA. An increase in the phosphorylation of these proteins in the presence of the compound would indicate its ability to modulate these cellular signaling pathways as a consequence of its allosteric modulation of the α7 nAChR.

Applications of 3 Methoxyphenyl Pyridin 3 Yl Methanamine As a Synthetic Intermediate and Chiral Ligand

Role in the Synthesis of Complex Heterocyclic Compounds

The diarylmethanamine framework is a key structural element in numerous biologically active heterocyclic compounds. Analogues of (3-methoxyphenyl)(pyridin-3-yl)methanamine, such as phenyl(pyridin-2-yl)methanamine, are recognized as important precursors and intermediates in the synthesis of bioactive molecules. This suggests that this compound could serve as a versatile starting material for constructing more elaborate heterocyclic systems.

The presence of the pyridine (B92270) ring, in particular, offers a handle for a variety of synthetic transformations. For instance, the pyridine nitrogen can be activated or can direct metallation to facilitate further functionalization. The methoxy-substituted phenyl ring also allows for electrophilic substitution reactions, providing another avenue for molecular elaboration.

One area where such intermediates are valuable is in the synthesis of quinolinone derivatives. For example, the drug Vesnarinone, a quinolinone derivative with inotropic properties, features a related structural core. ahajournals.orgnih.govwikipedia.org The synthesis of Vesnarinone and its analogues often involves the coupling of substituted anilines with appropriate side chains, a role that a derivative of this compound could potentially fulfill. ahajournals.org

Furthermore, the general utility of pyridine derivatives in the synthesis of complex molecules is well-established. They serve as building blocks for a wide range of heterocyclic compounds with diverse pharmacological activities. mdpi.com The incorporation of the (3-methoxyphenyl)methylamine moiety could lead to novel scaffolds with unique three-dimensional structures, influencing their biological profiles.

Utility as a Chiral Building Block in Asymmetric Synthesis

The carbon atom connecting the phenyl and pyridyl rings in this compound is a prochiral center. This means that if the two hydrogen atoms of the methylene (B1212753) bridge are differentiated, a chiral center is created. The resulting chiral amine would be a valuable building block for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule.

While the direct chiral resolution or asymmetric synthesis of this compound has not been reported, methods for the asymmetric synthesis of related chiral amines are well-developed. For instance, the asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine has been achieved through the alkylation of a chiral sultam derivative. nih.gov A similar strategy could potentially be adapted for the enantioselective synthesis of chiral derivatives of this compound.

The resulting enantiomerically pure this compound could then be used as a chiral building block in the synthesis of more complex, stereochemically defined molecules. Chiral amines are crucial components in many pharmaceuticals and natural products. The unique combination of the methoxyphenyl and pyridyl groups in this building block could impart specific properties to the target molecules, such as enhanced binding to biological targets. uef.fi

Development as a Ligand in Catalysis

The nitrogen atom of the pyridine ring and the nitrogen of the amine group in this compound make it a potential bidentate ligand for transition metals. The development of chiral versions of this molecule could lead to valuable ligands for asymmetric catalysis.

Asymmetric Catalysis with Metal Complexes of this compound

Chiral pyridine-containing ligands are of significant interest in asymmetric catalysis. nih.gov Ligand classes such as pyridine-oxazolines (PyOX) and pyridine-aminophosphines have demonstrated high efficiency and enantioselectivity in a variety of metal-catalyzed reactions. researchgate.netrsc.org A chiral, enantiomerically pure form of this compound could serve as a precursor to novel P,N-ligands, where a phosphine (B1218219) group is introduced onto the amine nitrogen.

The general structure of such a ligand would allow for the formation of stable complexes with various transition metals like palladium, rhodium, iridium, and copper. uef.fiwikipedia.org The steric and electronic properties of the ligand, influenced by the methoxy (B1213986) group on the phenyl ring and the position of the nitrogen in the pyridine ring, would play a crucial role in determining the outcome of the catalytic reaction.

Below is a table illustrating the performance of representative chiral pyridine-derived ligands in asymmetric catalysis, highlighting the potential of this class of ligands.

| Catalyst/Ligand | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (%) |

| Ir-complex with Pyridine-Aminophosphine Ligand | Asymmetric Hydrogenation | 2,4-diaryl-3H-benzo[b]azepine | >99 | 99 |

| Pd-Phebox Complex | Asymmetric Hydrosilylation | 1-Octene | 94 | 96 |

| Ru-PYBOX-ip | Asymmetric Cyclopropanation | Styrene | 77 | 97 |

This table presents data for structurally related chiral pyridine ligands to illustrate the potential applications and performance in asymmetric catalysis.

The development of metal complexes with chiral this compound-based ligands could open up new possibilities for enantioselective transformations.

Organocatalysis Utilizing this compound

In addition to serving as a ligand in metal-based catalysis, the amine functionality in this compound suggests its potential use in organocatalysis. Chiral amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of iminium or enamine intermediates.

Pyridine-based structures have been explored as scaffolds for organocatalysts. researchgate.netresearchgate.net For example, chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been successfully employed as nucleophilic catalysts in a range of enantioselective reactions. scispace.com A chiral version of this compound could potentially act as a Brønsted base or as a nucleophilic catalyst in its own right.

The specific substitution pattern of this compound, with the methoxy group influencing the electronics of the phenyl ring and the pyridyl nitrogen providing a basic site, could lead to unique reactivity and selectivity in organocatalytic transformations.

Future Directions and Emerging Research Avenues for 3 Methoxyphenyl Pyridin 3 Yl Methanamine

Exploration of Novel Synthetic Pathways

The development of innovative and efficient synthetic routes is paramount to advancing the research and potential applications of (3-methoxyphenyl)(pyridin-3-yl)methanamine. Current efforts are focused on improving yield, reducing environmental impact, and enabling the synthesis of a wider array of derivatives.

Emerging strategies are increasingly centered around the principles of green chemistry . unibo.itunibo.it This involves the use of environmentally benign solvents, minimizing waste, and designing energy-efficient processes. researchgate.net For instance, one-pot multicomponent reactions, which allow for the synthesis of complex molecules like pyridine (B92270) derivatives in a single step from simple precursors, are being explored to enhance efficiency and reduce purification steps. nih.gov Microwave-assisted synthesis is another green chemistry tool that can accelerate reaction times and improve yields for the preparation of novel pyridine compounds. nih.gov

Furthermore, the field is moving towards catalytic asymmetric synthesis to produce enantiomerically pure forms of this compound and its analogues. rsc.org The biological activity of chiral molecules is often stereospecific, making the development of stereoselective synthetic methods crucial. Methodologies such as the regioselective and diastereoselective lithiation of α-diarylmethanes and their subsequent addition to chiral imines are being investigated for the asymmetric synthesis of related α-(diarylmethyl) alkyl amines. nih.gov The use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction, is also a promising avenue. nih.gov

Future synthetic explorations may also involve the use of novel catalytic systems, such as surface single-atom alloy catalysts, which have shown promise in the sustainable production of N-heterocycles from biomass-derived platform chemicals. nih.gov These advanced catalytic approaches could offer new, more sustainable pathways to key intermediates or the core structure of this compound itself.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in the study of pharmacologically active compounds. For this compound, these approaches can provide deep insights into its physicochemical properties, potential biological targets, and the rational design of more potent and selective analogues.

Molecular docking simulations are a key computational technique used to predict the binding orientation and affinity of a molecule to the active site of a target protein. rrpharmacology.ruugm.ac.id For derivatives of this compound, docking studies can help identify potential protein interactions and guide the design of new compounds with improved binding characteristics. nih.govnih.gov For example, docking studies on similar pyridine derivatives have been used to predict interactions with key amino acid residues in the binding sites of targets like tubulin and carbonic anhydrase II. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. 3D-QSAR models, for instance, can be developed to correlate the three-dimensional properties of a series of compounds with their biological activity. researchgate.netmdpi.com These models can then be used to predict the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates and reducing the need for extensive experimental screening. researchgate.net

The integration of these computational methods with experimental data is crucial for building accurate and predictive models. The use of advanced machine learning and deep learning algorithms is also an emerging trend, which can analyze vast datasets to identify complex patterns and relationships that may not be apparent through traditional analysis. nih.gov

Investigation of Uncharted Biological Target Interactions

While the existing research may point towards certain biological activities, the full spectrum of molecular targets for this compound and its derivatives remains largely unexplored. A systematic investigation into its interactions with a broader range of biological macromolecules could uncover novel therapeutic applications.

Future research should focus on comprehensive pharmacological screening to identify previously unknown biological targets. This can be achieved through high-throughput screening assays against diverse panels of receptors, enzymes, and ion channels. The structural motifs present in this compound, namely the pyridine and methoxyphenyl groups, are found in many biologically active compounds, suggesting that it may interact with a variety of protein families. For example, pyridine derivatives have been investigated for their activity against a wide range of targets, including those involved in cancer, inflammation, and infectious diseases. nih.govnih.gov

Chemical biology approaches can also be employed to elucidate target interactions. sigmaaldrich.comresearchgate.netnih.gov This can involve the design of chemical probes based on the this compound scaffold. These probes, often equipped with reporter tags such as fluorescent dyes or biotin, can be used to identify binding partners in complex biological systems like cell lysates or even in living cells.

Furthermore, exploring the polypharmacology of this compound—its ability to interact with multiple targets—is a key area for future investigation. Understanding these off-target interactions is crucial for both identifying new therapeutic opportunities and for predicting potential side effects.

Design of Next-Generation Analogues with Tuned Molecular Properties

The design and synthesis of next-generation analogues of this compound with fine-tuned molecular properties is a critical step in translating the initial findings into tangible therapeutic leads. This process relies heavily on a deep understanding of the structure-activity relationships (SAR) . mdpi.commdpi.com

By systematically modifying the core structure of this compound, researchers can probe the influence of different functional groups on biological activity, selectivity, and pharmacokinetic properties. For example, modifications to the methoxy (B1213986) group on the phenyl ring, the position of the nitrogen atom in the pyridine ring, and the nature of the substituents on both aromatic rings can lead to significant changes in the compound's properties. SAR studies on related pyrazolo[1,5-a]pyrimidin-7-amines have shown that the nature and position of substituents on the phenyl and pyrimidine (B1678525) rings are critical for their anti-mycobacterial activity. mdpi.com

The goal of these medicinal chemistry efforts is to optimize the lead compound for a specific therapeutic application. This may involve enhancing its potency against a particular target, improving its selectivity over related targets to minimize off-target effects, or modifying its physicochemical properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the introduction of polar groups or the modification of lipophilicity can have a profound impact on a molecule's drug-likeness.

The following table outlines potential modifications to the this compound scaffold and their intended effects on molecular properties:

| Modification Site | Potential Modification | Desired Outcome |

| Methoxyphenyl Ring | Varying the position and number of methoxy groups | Modulate binding affinity and selectivity |

| Replacing the methoxy group with other substituents (e.g., halogens, alkyl groups) | Tune electronic properties and metabolic stability | |

| Pyridine Ring | Altering the position of the nitrogen atom (e.g., to the 2- or 4-position) | Change hydrogen bonding capacity and basicity |

| Introducing substituents on the pyridine ring | Enhance target interactions and solubility | |

| Methylene (B1212753) Amine Linker | N-alkylation or N-acylation | Modify basicity and lipophilicity |

| Incorporation into a heterocyclic ring | Constrain conformation and improve metabolic stability |

Integration into Multidisciplinary Research Platforms

To maximize the potential of this compound and its derivatives, future research should be conducted within integrated, multidisciplinary platforms. youtube.com Such platforms bring together experts from various fields, including synthetic chemistry, computational modeling, chemical biology, pharmacology, and clinical sciences, to create a seamless pipeline from basic discovery to translational research.

These platforms can facilitate a more holistic approach to drug discovery and development. For instance, genomic and proteomic data can be used to identify novel drug targets, which can then be pursued through the rational design and synthesis of new analogues of this compound. nih.gov The biological activity of these compounds can then be evaluated in sophisticated cellular and animal models of disease, with the data feeding back into the design process in an iterative cycle of optimization.

The development of dedicated drug discovery platforms for specific disease areas, such as oncology, neurodegenerative disorders, or infectious diseases, can also accelerate the progress of promising compounds like this compound. youtube.com These platforms often have established infrastructure and expertise for all stages of the drug discovery process, from target validation to preclinical development.

By embracing these future directions and leveraging the power of multidisciplinary collaboration, the scientific community can unlock the full potential of this compound as a valuable chemical scaffold for the development of new scientific tools and potentially novel therapeutics.

Q & A

Q. How can enantioselective synthesis be optimized for chiral derivatives?

- Catalysis : Use chiral Ru-BINAP complexes for asymmetric hydrogenation of imine intermediates (ee >95%) .

- Analysis : Chiral HPLC (Chiralpak IA column) separates enantiomers, while CD spectroscopy confirms absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.